molecular formula C24H20N2O4S2 B15286500 R-3-(1H-Indol-3-yl)-2-(5-(p-tolyleth ynyl)thiophene-2

R-3-(1H-Indol-3-yl)-2-(5-(p-tolyleth ynyl)thiophene-2

Cat. No.: B15286500
M. Wt: 464.6 g/mol
InChI Key: YWCLDDLVLSQGSZ-UHFFFAOYSA-N
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Description

The compound R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2-sulfonamido)propanoic acid (CAS: 203640-27-1) is a chiral sulfonamide derivative featuring a hybrid heterocyclic framework. Its structure integrates three key moieties (Figure 1):

  • Indole core: A bicyclic aromatic system (1H-indol-3-yl) known for its prevalence in bioactive natural products and pharmaceuticals.
  • Sulfonamido-propanoic acid: A polar sulfonamide group linked to a propanoic acid, enhancing solubility and enabling hydrogen bonding.

The R-configuration at the chiral center is critical for stereospecific biological activity. Commercial availability (≥98% purity) from suppliers like Shanghai Yuanye Bio-Tech further supports its relevance in research .

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCLDDLVLSQGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components

The molecule contains three principal domains requiring sequential assembly:

  • Thiophene-2-sulfonylamino backbone : Serves as the central heterocyclic scaffold requiring regioselective functionalization at C5
  • p-Tolylethynyl substituent : Introduces aromatic rigidity through Sonogashira coupling or similar cross-coupling methodologies
  • Chiral indolylpropionic acid moiety : Demands asymmetric synthesis techniques to establish the R-configuration at C2

Strategic Bond Disconnections

Synthetic planning prioritizes late-stage introduction of sensitive functional groups:

  • Thiophene ring construction via Paal-Knorr or Fiesselmann cyclization
  • Sulfonamide formation through chlorosulfonation/amination sequences
  • Alkyne installation via palladium-catalyzed coupling
  • Stereocontrolled indole-propionic acid conjugation

Thiophene Core Synthesis Methodologies

Paal-Knorr Thiophene Synthesis

The classical 1,4-dicarbonyl cyclization remains prevalent for constructing 2,5-disubstituted thiophenes:

Reaction Conditions

  • Phosphorus pentasulfide (P₂S₁₀) as sulfur source
  • Solvent: Xylene or DMF at 110–130°C
  • Typical yields: 60–75% for unsubstituted analogs

Limitations

  • Co-production of furan byproducts (13–25%) requires chromatographic purification
  • Limited compatibility with electron-withdrawing groups at C3/C4 positions

Fiesselmann Thiophene Synthesis

Thioglycolic acid derivatives enable modular construction of 3-hydroxy-2-carboxylate thiophenes:

Key Steps

  • Michael addition of thioglycolate to α,β-unsaturated esters
  • Dieckmann cyclization under basic conditions (K₂CO₃/EtOH)
  • Decarboxylation to yield 3-hydroxythiophene intermediates

Advantages

  • Enables precise substitution at C3 position
  • Compatible with subsequent O-functionalization for sulfonamide formation

Sulfonamide Installation Protocols

Chlorosulfonation Conditions

Regioselective sulfonation at thiophene C2 position employs:

  • Chlorosulfonic acid (ClSO₃H) in DCM at -10°C
  • Strict stoichiometric control (1:1.05 substrate:ClSO₃H ratio)
  • Quenching with ice-water to precipitate sulfonyl chloride

Yield Optimization

  • 89% conversion achieved with 2h reaction time
  • Excess reagent leads to polysulfonation byproducts

Amine Coupling Strategies

Sulfonyl chloride intermediates react with β-amino acids under Schotten-Baumann conditions:

Standard Procedure

  • Dissolve aminopropionic acid derivative in 10% NaOH
  • Add sulfonyl chloride in dioxane at 0°C
  • Maintain pH 8–9 with NaHCO₃ during 4h reaction

Stereochemical Control

  • L-Proline catalysis achieves 88% ee for R-configuration
  • Racemic mixtures require chiral HPLC separation (Chiralpak AD-H column)

p-Tolylethynyl Group Introduction

Sonogashira Coupling Parameters

Palladium-mediated cross-coupling installs the ethynyl group at thiophene C5:

Catalytic System

  • Pd(PPh₃)₂Cl₂ (2 mol%)
  • CuI (5 mol%) co-catalyst
  • Et₃N base in THF/DMF (3:1)

Substrate Compatibility

  • Tolerates electron-deficient aryl bromides (84% yield)
  • Requires inert atmosphere (Ar) to prevent alkyne oxidation

Direct Alkynylation Alternatives

Nickel-catalyzed C-H functionalization offers atom-economic advantages:

Conditions

  • Ni(cod)₂ (10 mol%)
  • DCyPE ligand (12 mol%)
  • K₃PO₄ base in toluene at 80°C

Limitations

  • Lower yields (52–67%) compared to Sonogashira
  • Limited scope for sterically hindered substrates

Indole Moiety Conjugation

Fischer Indole Synthesis Modifications

Acid-catalyzed cyclization installs indole at propionic acid C3:

Optimized Protocol

  • Phenylhydrazine derivatives in AcOH/H₂SO₄
  • Microwave irradiation at 120°C (30min)
  • 91% yield with >95% regioselectivity

Transition Metal-Mediated Coupling

Buchwald-Hartwig amination enables late-stage indole attachment:

Catalytic Conditions

  • Pd₂(dba)₃ (3 mol%)
  • Xantphos (6 mol%)
  • Cs₂CO₃ base in dioxane at 100°C

Advantages

  • Compatible with electron-rich indole derivatives
  • Avoids strong acid conditions preserving stereochemistry

Critical Analysis of Synthetic Routes

Yield Comparison Across Methodologies

Step Method Average Yield Key Advantage
Thiophene formation Fiesselmann 68% C3 functionalization ready
Sulfonamide formation Schotten-Baumann 82% Mild conditions
Ethynylation Sonogashira 89% Broad substrate scope
Indole conjugation Fischer synthesis 91% High regioselectivity

Scalability Challenges

  • Sonogashira coupling requires strict oxygen-free environment at >100g scale
  • Phosphorus sulfides in Paal-Knorr method generate H₂S gas needing scrubbing systems
  • Chiral resolution adds 35–40% cost to overall synthesis

Emerging Methodologies

Continuous Flow Approaches

Microreactor technology improves exotherm control in critical steps:

  • Sulfonation yield increases to 94% in millisecond residence time
  • 3-fold productivity gain in indole cyclization vs batch

Biocatalytic Resolution

Lipase-mediated kinetic resolution achieves 99% ee:

  • Candida antarctica lipase B (CAL-B)
  • Vinyl acetate acyl donor in MTBE
  • 48% conversion with 98% ee remaining substrate

Chemical Reactions Analysis

Types of Reactions

D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the sulfonyl group.

Scientific Research Applications

D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of indole-heterocycle hybrids , which are widely explored for diverse bioactivities. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Indole-Based Derivatives

Compound Name & Reference Core Structure Key Substituents Synthesis Method Biological Activity/Applications
Target Compound Indole-thiophene-sulfonamide p-Tolylethynyl, sulfonamido, R-propanoic acid Multi-step synthesis (exact steps unspecified) Presumed enzyme inhibition (sulfonamide class)
SVS2 Indole-triazole-thione 1,2,4-triazole-3-thione, methyl FeCl3-catalyzed cyclization of hydrazine-carbothioamide Undisclosed (structural focus)
2-(Thiophen-2-yl)-1H-indole derivatives Indole-thiophene Phenyl methylene, N-methyl aniline Catalyzed coupling (e.g., Pd, Cu) Anticancer (optimized via Table 1 in )
Thiazole-indole derivatives Indole-thiazole Thiazol-5-ylidene, carboxylic acid Condensation of formyl-indole with thiazole precursors Undisclosed (synthetic methodology)

Key Observations

Structural Diversity: The target compound’s sulfonamido-ethynyl-thiophene group distinguishes it from analogs like SVS2 (triazole-thione) or thiazole-indole derivatives . This substituent may enhance π-π stacking or steric interactions in protein binding.

Synthetic Complexity :

  • The synthesis of the target compound likely involves multiple steps to introduce the sulfonamido and ethynyl groups, contrasting with simpler FeCl3-catalyzed cyclizations (e.g., SVS2) or one-pot condensations (e.g., thiazole-indoles) .

Biological Implications: While anticancer activity is demonstrated for phenyl methylene-substituted indole-thiophenes , the target’s sulfonamido group may shift its mechanism toward enzyme inhibition (e.g., carbonic anhydrase IX in cancer) .

Table 2: Pharmacological and Physicochemical Properties

Property Target Compound 2-(Thiophen-2-yl)-1H-indole Derivatives SVS2
Molecular Weight ~500 g/mol (estimated) 300–400 g/mol ~250 g/mol
Water Solubility Moderate (carboxylic acid) Low (hydrophobic substituents) Low (non-polar groups)
Bioactivity Evidence Indirect (sulfonamide class) Explicit (anticancer) None reported

Biological Activity

R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2) is a synthetic compound notable for its unique structural features, which include an indole moiety and a thiophene ring substituted with a p-tolylethynyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

PropertyValue
Molecular FormulaC24H20N2O4S2
Molecular Weight464.56 g/mol
IUPAC Name3-(1H-indol-3-yl)-2-{5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl}propanoic acid
CAS Number203640-27-1

The biological activity of R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2) is primarily attributed to its interaction with specific molecular targets involved in cancer progression:

1. Inhibition of Matrix Metalloproteinases (MMPs):
MMPs are enzymes that degrade components of the extracellular matrix, facilitating tumor invasion and metastasis. R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2) has been shown to inhibit MMP activity, thereby potentially reducing tumor spread.

2. Angiogenesis Inhibition:
By inhibiting MMPs, this compound also affects angiogenesis—the formation of new blood vessels from existing ones—crucial for tumor growth. This dual action makes it a candidate for anti-cancer therapies.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings from these investigations:

Study ReferenceCell Lines TestedIC50 Values (µM)Mechanism of Action
A549, MCF-7, HeLa0.20 (A549), 1.25 (MCF-7), 1.03 (HeLa)Dual PI3Kα/mTOR inhibition
VariousNot specifiedMMP inhibition and angiogenesis reduction

Case Study: Dual PI3Kα/mTOR Inhibition

In a study focused on the synthesis and evaluation of related compounds, R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2) was identified as a promising dual inhibitor of the PI3Kα/mTOR pathway, which is often dysregulated in cancer. The compound demonstrated significant inhibitory effects on cell proliferation and induced apoptosis in A549 cells at low concentrations, suggesting its potential as an effective anti-cancer agent .

Synthesis and Derivative Studies

The synthesis of R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2) typically involves several steps including:

  • Sonogashira Coupling Reaction:
    This step involves coupling a thiophenyl halide with a p-methylphenyl acetylene using palladium as a catalyst.
  • Sulfonylation:
    The resulting product undergoes sulfonylation to introduce the sulfonamide group.
  • Final Coupling with D-Tryptophan:
    The sulfonamide intermediate is then coupled with D-Tryptophan to yield the final product.

Q & A

Q. Advanced Research Focus

  • Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) to identify IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) .
  • Control groups : Include positive controls (e.g., doxorubicin) and solvent-only controls to isolate compound-specific effects .
  • Metabolic stability : Monitor degradation in liver microsome assays (e.g., rat S9 fractions) to assess pharmacokinetic potential .

How can computational methods complement experimental data for this compound?

Q. Methodological Integration

  • DFT calculations : Predict vibrational frequencies (IR) and chemical shifts (¹³C NMR) to cross-validate experimental spectra .
  • Molecular docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina, focusing on π-π stacking between the indole ring and hydrophobic protein pockets .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with observed bioactivity .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Q. Advanced Technique

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related byproducts .
  • Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for non-polar intermediates .
  • Crystallization : Ethanol/water mixtures (7:3) yield high-purity crystals for X-ray studies .

How can degradation pathways be mitigated during storage and handling?

Q. Stability Analysis

  • Light sensitivity : Store in amber vials under nitrogen to prevent photo-oxidation of the thiophene ring .
  • Moisture control : Use molecular sieves in DMSO stock solutions to avoid hydrolysis of thiourea groups .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C in inert atmospheres) .

What advanced spectroscopic techniques confirm stereochemical assignments?

Q. Characterization Depth

  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons in crowded regions (e.g., indole C3 and thiophene substituents) .
  • X-ray crystallography : Provides absolute configuration, as demonstrated for related indole-thiophene hybrids (R-factor ≤ 0.05) .
  • ECD spectroscopy : Correlates experimental circular dichroism with TD-DFT simulations to assign enantiomers .

How do structural modifications to the indole or thiophene moieties impact bioactivity?

Q. Structure-Activity Relationship (SAR)

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the p-tolyl moiety enhance cytotoxicity (e.g., 2.5-fold increase in apoptosis vs. unsubstituted analogs) .
  • Ethynyl linkers : Improve membrane permeability but may reduce metabolic stability .
  • Thiophene substitution : 5-Methoxy groups increase solubility but decrease kinase inhibition potency .

What in silico tools predict interactions with biological targets?

Q. Computational Pharmacology

  • Molecular dynamics (MD) simulations : Analyze binding mode stability over 100 ns trajectories (e.g., GROMACS) .
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., thiourea sulfur) and hydrophobic regions .
  • ADMET prediction : SwissADME estimates blood-brain barrier penetration (e.g., logP < 3.5 favors CNS activity) .

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